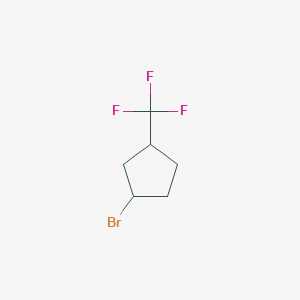

1-Bromo-3-(trifluoromethyl)cyclopentane

Description

Properties

Molecular Formula |

C6H8BrF3 |

|---|---|

Molecular Weight |

217.03 g/mol |

IUPAC Name |

1-bromo-3-(trifluoromethyl)cyclopentane |

InChI |

InChI=1S/C6H8BrF3/c7-5-2-1-4(3-5)6(8,9)10/h4-5H,1-3H2 |

InChI Key |

ODLVCEJXSQMGSK-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CC1C(F)(F)F)Br |

Origin of Product |

United States |

Preparation Methods

Grignard Reagent Route via Halo Benzotrifluoride Derivatives

One of the most documented routes involves the formation of Grignard reagents from halo-substituted benzotrifluoride isomers, which are then reacted with ketenes to form trifluoromethyl acetophenone derivatives. Though this method is more commonly applied to aromatic systems, it provides insights into trifluoromethylation chemistry relevant to cyclopentane derivatives.

-

React an isomeric mixture of halo benzotrifluoride with magnesium metal in an organic solvent (e.g., tetrahydrofuran) in the presence of a catalyst such as iodine or ethylene dibromide to form a Grignard reagent.

React the Grignard reagent with a ketene in a hydrocarbon solvent (toluene, xylene, or mesitylene) in the presence of a transition metal ligand-acid complex (e.g., Fe(AcAc)3, Ir(AcAc)3) to obtain trifluoromethyl acetophenone.

Convert trifluoromethyl acetophenone to the corresponding oxime by reaction with hydroxylamine salts (hydroxylamine hydrochloride or sulfate) under mild basic conditions.

Purification: Crystallization using cyclic saturated hydrocarbons such as cyclopentane or cyclohexane yields high-purity products (purity >99%) with isolated yields in the range of 80-85%.

Notes: This method is well-documented in patent literature and provides a scalable approach but is more tailored to aromatic trifluoromethyl ketones rather than directly to cyclopentane derivatives.

Cross-Coupling and Cyclopentylation Approaches

A more direct approach to 1-bromo-3-(trifluoromethyl)cyclopentane involves cross-coupling reactions and cyclopentylation of trifluoromethylated aromatic precursors, or vice versa.

-

Preparation of 4-bromo-1-cyclopentyl-2-(trifluoromethyl)benzene via cross-coupling of bromo pentane silane with trifluoromethyl benzene derivatives in the presence of magnesium and iron catalysts.

This involves the formation of cyclopentyl-substituted trifluoromethyl aromatic compounds, which can be further functionalized to introduce bromine at specific positions.

Organolithium and Grignard Reagent Mediated Bromination

Another method involves the lithiation or magnesiation of trifluoromethyl-substituted aromatic bromides, followed by bromination or other electrophilic substitution to install the bromine substituent.

-

Start with 3-fluoro-5-(trifluoromethyl)phenyl bromide.

React with magnesium turnings in tetrahydrofuran (THF) with iodine as an initiator to form the Grignard reagent.

The Grignard reagent can then be treated with electrophiles such as trimethyl borate or brominating agents to introduce functional groups.

Reaction temperatures are carefully controlled (-78 °C to ambient) to maintain selectivity.

Workup involves aqueous acidic quenching, extraction with ethyl acetate, drying, and purification by chromatography or crystallization.

Data Table Summarizing Key Preparation Methods

Analysis and Comparison of Methods

The Grignard reagent route from halo benzotrifluoride derivatives is well-established for aromatic trifluoromethyl ketones but requires multiple steps and is less direct for cyclopentane derivatives.

Cross-coupling methods involving cyclopentyl substrates and trifluoromethylated aromatics provide a more targeted approach to synthesize cyclopentane derivatives with bromine and trifluoromethyl substituents.

Organolithium and Grignard mediated bromination offer flexible routes to functionalize trifluoromethylated aromatic compounds that can be adapted for cyclopentane rings, although yields can be moderate and purification steps are essential.

Reaction conditions such as temperature control, choice of catalyst, and solvent are critical to achieving high selectivity and yield.

Chemical Reactions Analysis

1-Bromo-3-(trifluoromethyl)cyclopentane undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide ions (OH-) or amines (NH2-).

Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to remove the bromine atom and form 3-(trifluoromethyl)cyclopentane.

Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) can be used to oxidize the cyclopentane ring, leading to the formation of cyclopentanone derivatives.

Scientific Research Applications

1-Bromo-3-(trifluoromethyl)cyclopentane has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and other biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting specific molecular pathways.

Industry: It is used in the production of specialty chemicals and materials, including polymers and agrochemicals.

Mechanism of Action

The mechanism of action of 1-Bromo-3-(trifluoromethyl)cyclopentane involves its interaction with specific molecular targets. The bromine atom and trifluoromethyl group contribute to its reactivity and ability to form stable intermediates during chemical reactions. These interactions can influence various pathways, including enzyme inhibition and receptor binding .

Comparison with Similar Compounds

Comparative Data Table

Key Research Findings

- Steric and Electronic Effects : Bromine and -CF₃ groups on adjacent carbons (as in the target compound) create a dipole moment that may influence regioselectivity in reactions like cross-coupling or nucleophilic substitution .

- Synthetic Challenges : Diastereomeric ratios (e.g., 2:1 in ) highlight the complexity of stereocontrol in cyclopentane derivatives, especially with multiple substituents .

- Analytical Differentiation : NMR spectroscopy (as in ) is critical for distinguishing positional isomers, particularly in brominated fluorocompounds .

Biological Activity

1-Bromo-3-(trifluoromethyl)cyclopentane is an organofluorine compound characterized by the presence of a bromine atom and a trifluoromethyl group attached to a cyclopentane ring. Its unique structural properties make it of interest in various scientific fields, particularly in medicinal chemistry and biological research. This article explores the biological activity of this compound, focusing on its interactions with biomolecules, potential therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

The structural formula of 1-Bromo-3-(trifluoromethyl)cyclopentane is as follows:

The trifluoromethyl group enhances the lipophilicity and stability of the compound, influencing its reactivity and interactions within biological systems. The presence of bromine also contributes to its unique chemical behavior.

1-Bromo-3-(trifluoromethyl)cyclopentane's biological activity is attributed to its ability to interact with specific molecular targets. The bromine atom and trifluoromethyl group facilitate the formation of stable intermediates during chemical reactions, which can influence various biochemical pathways. Notably, these interactions may lead to enzyme inhibition and receptor binding, making it a candidate for pharmaceutical applications.

Antimicrobial Activity

Research indicates that compounds with trifluoromethyl groups exhibit significant antimicrobial properties. For instance, studies have shown that derivatives containing trifluoromethyl groups can demonstrate potent antibacterial activity against various strains, including Escherichia coli and Candida albicans. The minimum inhibitory concentration (MIC) values for related compounds have been reported as low as 4.88 µg/mL .

Anticancer Potential

The anticancer activity of 1-Bromo-3-(trifluoromethyl)cyclopentane and its derivatives has been explored through various studies. For example, certain fluorinated compounds have shown IC50 values lower than standard chemotherapeutic agents like Doxorubicin against multiple human cancer cell lines. This suggests that the trifluoromethyl substituent may enhance the efficacy of these compounds in targeting cancer cells .

Comparative Studies

To understand the unique properties of 1-Bromo-3-(trifluoromethyl)cyclopentane, it is beneficial to compare it with similar compounds:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 1-Bromo-3-fluorocyclopentane | Aromatic ring with fluorine substituent | Different reactivity due to fluorine |

| 1-Chloro-3-(trifluoromethyl)cyclopentane | Contains chlorine instead of bromine | Varying stability and reactivity |

| (3R)-3-bromo-1,1-difluoro-cyclopentane | Contains two fluorine atoms | Altered electronic properties |

These comparisons highlight how 1-Bromo-3-(trifluoromethyl)cyclopentane stands out due to its specific structural arrangement and functional groups, influencing its chemical behavior and potential applications in various fields .

Study 1: Antibacterial Activity Assessment

A recent study evaluated the antibacterial efficacy of several trifluoromethyl-substituted compounds against resistant bacterial strains. The results demonstrated that compounds similar to 1-Bromo-3-(trifluoromethyl)cyclopentane exhibited significant activity, with some achieving MIC values comparable to established antibiotics .

Study 2: Anticancer Efficacy

In another investigation, researchers synthesized a series of fluorinated compounds based on the structure of 1-Bromo-3-(trifluoromethyl)cyclopentane. These compounds were tested against various cancer cell lines, revealing promising results in terms of growth inhibition and apoptosis induction. Notably, the down-regulation of key oncogenes was observed in treated cells, indicating a potential mechanism for anticancer activity .

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for 1-Bromo-3-(trifluoromethyl)cyclopentane, and what analytical methods validate its purity?

- Methodological Answer : A common approach involves bromination of 3-(trifluoromethyl)cyclopentane derivatives using reagents like N-bromosuccinimide (NBS) under radical initiation or via electrophilic substitution. Post-synthesis, purity is validated using gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F NMR) to confirm regiochemistry and absence of byproducts .

Q. How is the molecular structure of 1-Bromo-3-(trifluoromethyl)cyclopentane elucidated, and what structural features influence its reactivity?

- Methodological Answer : X-ray crystallography and computational modeling (DFT calculations) are used to determine the compound’s conformation. The bromine atom’s steric bulk and the electron-withdrawing trifluoromethyl group create a polarized C-Br bond, making it reactive in nucleophilic substitutions. These features are confirmed via NMR coupling constants and IR spectroscopy to assess bond polarization .

Advanced Research Questions

Q. What strategies mitigate regioselectivity challenges during functionalization of 1-Bromo-3-(trifluoromethyl)cyclopentane?

- Methodological Answer : Regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura) is influenced by steric hindrance from the trifluoromethyl group. Computational docking studies (e.g., using MOE software) predict favorable sites for palladium coordination. Experimental optimization involves varying ligands (e.g., SPhos vs. XPhos) and reaction temperatures to favor C-Br activation over competing pathways .

Q. How does the trifluoromethyl group modulate the compound’s reactivity in photochemical reactions?

- Methodological Answer : The -CF₃ group stabilizes radical intermediates through inductive effects, as shown by laser flash photolysis studies. Comparative kinetics with non-fluorinated analogs (e.g., 3-methyl derivatives) reveal accelerated radical recombination rates, validated via ESR spectroscopy .

Q. What computational models predict the compound’s interactions with biological targets, such as enzymes or receptors?

- Methodological Answer : Molecular dynamics simulations (Amber or GROMACS) model covalent binding to cysteine residues in proteins. Free-energy perturbation (FEP) calculations quantify binding affinity changes when substituting -CF₃ with other groups. Experimental validation uses fluorescence polarization assays to measure inhibition constants (Ki) .

Data Contradiction & Reproducibility

Q. How can researchers resolve discrepancies in reported yields for SN2 reactions involving this compound?

- Methodological Answer : Variability often stems from solvent polarity effects (e.g., DMSO vs. THF) on transition-state stabilization. A standardized protocol using kinetic isotopic effect (KIE) studies (comparing ¹²C vs. ¹³C-labeled substrates) clarifies mechanistic pathways. Reproducibility is improved by controlling moisture levels (Karl Fischer titration) and using inert atmosphere setups .

Q. Why do conflicting reports exist regarding the compound’s stability under acidic conditions?

- Methodological Answer : Stability is pH-dependent due to potential Br⁻ elimination. Accelerated degradation studies (40°C, 75% RH) with HPLC monitoring identify degradation products (e.g., cyclopentene derivatives). Conflicting data may arise from differences in acid strength (HCl vs. H2SO4) or counterion effects, resolved via controlled kinetic experiments .

Experimental Design

Q. What in situ monitoring techniques optimize reaction conditions for catalytic dehydrohalogenation of this compound?

- Methodological Answer : ReactIR spectroscopy tracks C-Br bond cleavage in real time, while GC headspace analysis monitors alkene formation. Design of experiments (DoE) software (e.g., JMP) identifies optimal catalyst loading (e.g., Pd/C) and hydrogen pressure (5–20 bar) to minimize over-reduction .

Q. How can isotopic labeling (e.g., ¹⁸O, ²H) elucidate mechanistic pathways in its hydrolysis?

- Methodological Answer : ¹⁸O-labeled water and ²H-NMR track nucleophilic attack vs. elimination pathways. Kinetic isotope effects (KIEs) differentiate between concerted (SN2) and stepwise (E2) mechanisms. Mass spectrometry quantifies isotopic incorporation in products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.